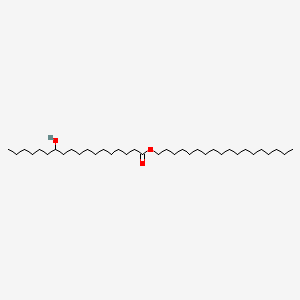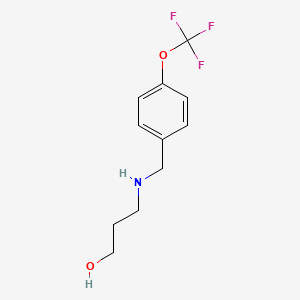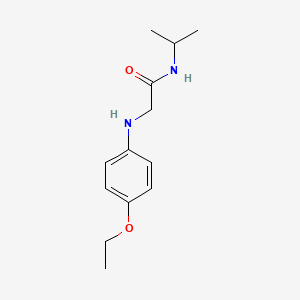
2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group attached to an amino group, which is further connected to an isopropylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide typically involves the reaction of 4-ethoxyaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired amide product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-((4-Hydroxyphenyl)amino)-N-isopropylacetamide.
Reduction: Formation of 2-((4-Ethoxyphenyl)amino)-N-isopropylamine.
Substitution: Formation of 2-((4-Halophenyl)amino)-N-isopropylacetamide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is unique due to the presence of both an ethoxy group and an isopropylacetamide moiety, which confer specific chemical and physical properties. These structural features may enhance its solubility, stability, and bioactivity compared to similar compounds.
特性
CAS番号 |
726-52-3 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-(4-ethoxyanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-12-7-5-11(6-8-12)14-9-13(16)15-10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |
InChIキー |
PIEPJSRTHLVNEA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
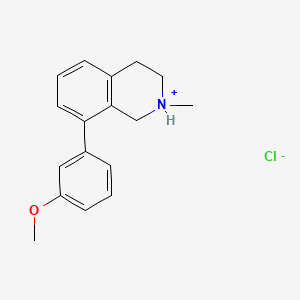


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
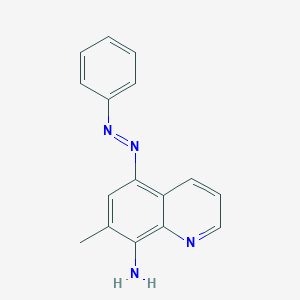
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)

